molecular formula C15H19F3N2O4 B1399719 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate CAS No. 944805-57-6

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate

Cat. No.: B1399719
CAS No.: 944805-57-6
M. Wt: 348.32 g/mol
InChI Key: RWQRAIJDKAQPPY-JTQLQIEISA-N
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Description

This compound is a chiral ester featuring a tert-butoxycarbonyl (Boc)-protected amino group and a trifluoromethyl-substituted pyridine moiety. Its molecular formula is C₁₅H₁₉F₃N₂O₄, with a molecular weight of 348.32 g/mol (CAS: 944805-57-6) . The Boc group serves as a protective moiety for the amine, while the trifluoromethylpyridine unit contributes electron-withdrawing effects, influencing reactivity and physicochemical properties. This compound is typically utilized as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry or drug candidates targeting enzymes or receptors where fluorinated aromatic systems enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O4/c1-14(2,3)24-13(22)20-10(12(21)23-4)7-9-5-6-11(19-8-9)15(16,17)18/h5-6,8,10H,7H2,1-4H3,(H,20,22)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQRAIJDKAQPPY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727365
Record name Methyl N-(tert-butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alaninate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944805-57-6
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(trifluoromethyl)-3-pyridinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944805-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-(tert-butoxycarbonyl)-3-[6-(trifluoromethyl)pyridin-3-yl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H16F3N1O4\text{C}_{13}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_4
  • CAS Number : 134167-07-0
  • Molecular Weight : 299.27 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound can be attributed to its interaction with specific biological targets. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, particularly those related to obesity and fatty liver disease.

Enzyme Inhibition

Recent studies have highlighted its role as an inhibitor of tryptophan hydroxylase type I (TPH1), an enzyme crucial for serotonin synthesis. Inhibiting TPH1 can lead to reduced serotonin levels in peripheral tissues, which may have therapeutic implications for obesity management.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study ReferenceBiological ActivityInhibition PercentageIC50 Value (µM)Notes
TPH1 Inhibition64% at 100 µM37 nMEffective in reducing adipogenic gene expression
Metabolic Pathway ModulationNot specifiedNot specifiedPotential use in obesity treatment
General BioactivityActive in various assaysNot specifiedUseful for life sciences research

Case Studies and Research Findings

  • Obesity Treatment : A study evaluated the effects of this compound on adipocyte differentiation. Results indicated a decrease in the expression of lipogenic genes such as Fasn and Srebp1c , suggesting an anti-adipogenic effect during adipocyte differentiation .
  • Pharmacokinetics : The pharmacokinetic profile of this compound was assessed in animal models, revealing low blood-brain barrier permeability, which is advantageous for targeting peripheral tissues without central nervous system side effects .
  • Prodrug Development : To enhance bioavailability, prodrugs derived from this compound have been synthesized, showing improved absorption profiles and efficacy in vivo .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized as an intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting various diseases. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound have been explored for their potential as inhibitors in cancer therapy and other therapeutic areas.

Case Study: Inhibitors of NLRP3 Inflammasome

Recent research has identified compounds derived from (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate that exhibit inhibitory effects on the NLRP3 inflammasome, which is implicated in various inflammatory diseases. These compounds were shown to modulate immune responses effectively, highlighting their potential as therapeutic agents against conditions like gout and type 2 diabetes .

Organic Synthesis

2.1 Chiral Synthesis

This compound serves as a chiral building block in asymmetric synthesis, allowing chemists to create enantiomerically pure compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group facilitates selective reactions while maintaining the integrity of the amino group.

Data Table: Chiral Synthesis Applications

ApplicationDescription
Asymmetric CatalysisUtilized in reactions involving chiral catalysts to produce enantiomers.
Peptide SynthesisActs as a precursor for synthesizing peptides with specific amino acid sequences.
Drug DiscoveryImportant in synthesizing novel compounds with desired biological properties.

Material Science

3.1 Polymer Chemistry

This compound can be incorporated into polymer matrices to modify their properties, such as solubility and thermal stability. This application is particularly relevant in creating drug delivery systems where controlled release is essential.

Agricultural Chemistry

4.1 Agrochemical Development

The compound's derivatives have shown potential in developing agrochemicals, particularly as herbicides or fungicides due to their ability to interact with biological systems at the molecular level. Research indicates that modifications can lead to increased efficacy against specific pests or pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structurally analogous compounds, emphasizing substituent effects, synthetic yields, and applications.

Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula MW (g/mol) Physical State Yield Key Properties/Applications
(S)-Methyl 2-((Boc)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoate (Target Compound) 6-Trifluoromethylpyridine, Boc-protected C₁₅H₁₉F₃N₂O₄ 348.32 Not specified N/A Electron-withdrawing CF₃ enhances stability; Boc enables amine protection in synthesis .
(S)-Methyl-3-((S)-2-azido-3-phenylpropanamido)-2-((Boc)amino)propanoate () Azido, phenyl Not provided N/A Yellow oil 89% Azide enables click chemistry; phenyl adds hydrophobicity .
Methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate () Di-Boc, 5-hydroxypyridine Not provided N/A Off-white solid 91% Hydroxyl group increases polarity; di-Boc enhances steric hindrance .
Methyl (S)-3-(6-bromopyridin-2-yl)-2-((Boc)amino)propanoate () 6-Bromopyridine C₁₄H₁₉BrN₂O₄ 359.22 Not specified N/A Bromo substituent facilitates cross-coupling reactions (e.g., Suzuki) .

Substituent Effects

  • Trifluoromethyl (Target Compound) : The CF₃ group is strongly electron-withdrawing, reducing electron density on the pyridine ring and enhancing resistance to oxidative degradation. This is advantageous in medicinal chemistry for improving drug half-life .
  • Bromo () : Bromine serves as a leaving group, enabling further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the inert CF₃ group, which is less reactive .
  • However, the di-Boc protection adds steric bulk, which may hinder reactivity .
  • Azido () : The azide functionality allows for copper-catalyzed azide-alkyne cycloaddition (click chemistry), making this compound useful for bioconjugation or polymer synthesis .

Research Findings and Trends

  • Fluorinated Pyridines : The trifluoromethyl group’s metabolic stability drives its preference in pharmaceuticals over halogenated analogs .
  • Boc Protection Universality : All compounds employ Boc groups for amine protection, underscoring its reliability in multistep syntheses .
  • Synthetic Flexibility : Bromo and azido derivatives highlight divergent strategies for late-stage functionalization, whereas CF₃ and hydroxyl groups focus on stability and solubility .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. The pyridinyl and trifluoromethyl groups likely engage in π-π stacking and hydrophobic interactions .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs.
  • PASS Prediction : Estimate pharmacological effects (e.g., enzyme inhibition) based on structural similarity to known bioactive molecules .

How do substituents on the pyridine ring influence reactivity in downstream modifications?

Basic Research Question
The 6-(trifluoromethyl) group:

  • Electron Effects : Withdraws electrons, reducing nucleophilic aromatic substitution (SNAr) feasibility but enhancing electrophilic substitution.
  • Steric Hindrance : Limits access to the 3-position of the pyridine ring, favoring regioselective reactions at the 2- or 4-positions .
  • Stability : Fluorinated groups resist metabolic degradation, making the compound suitable for in vivo studies .

What strategies optimize enantioselective synthesis for high chiral purity?

Advanced Research Question

  • Chiral Catalysts : Use asymmetric hydrogenation catalysts like Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during esterification .
  • Crystallization-Induced Diastereomer Transformation : Convert unwanted enantiomers via diastereomeric salt formation .

How can researchers mitigate side reactions during Boc deprotection?

Basic Research Question
Common issues include acid-sensitive functional groups (e.g., esters). Solutions:

  • Mild Deprotection : Use TFA in dichloromethane (0°C to RT) instead of HCl/dioxane.
  • Scavengers : Add scavengers like triisopropylsilane to trap carbocation byproducts .
  • Monitoring : Track deprotection progress via 1H^1H NMR (disappearance of Boc methyl signal at ~1.4 ppm) .

What are the applications of this compound in medicinal chemistry?

Advanced Research Question

  • Prodrug Development : The methyl ester and Boc group enhance bioavailability, enabling conversion to active carboxylic acid or amine forms in vivo .
  • Targeted Drug Delivery : Conjugation with antibodies or nanoparticles via the pyridine ring’s nitrogen atom .
  • Enzyme Inhibitors : The trifluoromethylpyridine moiety mimics cofactors in enzymes like kinases or proteases .

How do solvent choices impact reaction kinetics in coupling steps?

Advanced Research Question

  • Polar Aprotic Solvents : DMF or DMSO accelerate Pd-catalyzed couplings but may hydrolyze esters over time .
  • Ether Solvents : THF or 2-MeTHF improve solubility of Boc-protected intermediates but slow reaction rates.
  • Green Solvents : Cyclopentyl methyl ether (CPME) offers a safer alternative with comparable efficiency to DCM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-YL)propanoate

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